molecular formula C6H6F4 B162841 3,3,4,4-Tetrafluoro-1,5-hexadiene CAS No. 1763-21-9

3,3,4,4-Tetrafluoro-1,5-hexadiene

Cat. No.: B162841
CAS No.: 1763-21-9
M. Wt: 154.11 g/mol
InChI Key: AKAQZCPDRXZZJS-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoro-1,5-hexadiene is an organic compound characterized by the presence of four fluorine atoms attached to a six-carbon diene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetrafluorohexa-1,5-diene typically involves the reaction of tetrafluoroethylene with 1,5-hexadiene under thermal conditions. The reaction is carried out at elevated temperatures, often in the range of 210-220°C, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 3,3,4,4-tetrafluorohexa-1,5-diene follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can maintain the required temperature and pressure conditions to ensure high yield and purity of the product .

Mechanism of Action

The mechanism of action of 3,3,4,4-tetrafluorohexa-1,5-diene involves its ability to undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in cycloadditions, the diene reacts with other unsaturated compounds to form cyclic structures, while in hydrosilylation, it interacts with silicon-hydrogen bonds to produce organosilicon compounds .

Properties

IUPAC Name

3,3,4,4-tetrafluorohexa-1,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F4/c1-3-5(7,8)6(9,10)4-2/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAQZCPDRXZZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C=C)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170108
Record name 3,3,4,4-Tetrafluorohexa-1,5-diene
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Molecular Weight

154.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1763-21-9
Record name 3,3,4,4-Tetrafluoro-1,5-hexadiene
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Record name 3,3,4,4-Tetrafluorohexa-1,5-diene
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Record name 3,3,4,4-Tetrafluorohexa-1,5-diene
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Record name 3,3,4,4-tetrafluorohexa-1,5-diene
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Record name 3,3,4,4-Tetrafluoro-1,5-hexadiene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the reactivity of 3,3,4,4-Tetrafluorohexa-1,5-diene with Pentafluoroiodoethane unique?

A: While reactions of perfluoroalkyl iodides with hexa-1,5-diene typically yield six-membered ring products, 3,3,4,4-Tetrafluorohexa-1,5-diene reacts with Pentafluoroiodoethane to form unusual four-membered ring structures. This unique cyclization occurs despite the unfavorable entropy change associated with creating highly strained ring systems. [] In addition to these cyclic products, minor amounts of a five-membered ring isomer and an acyclic monoadduct have also been observed. []

Q2: Can 3,3,4,4-Tetrafluorohexa-1,5-diene be used to synthesize other complex molecules?

A: Yes, 3,3,4,4-Tetrafluorohexa-1,5-diene serves as a valuable precursor in organic synthesis. For example, it undergoes ring-opening cross-metathesis (ROCM) with electronically rich alkenes in the presence of Grubbs or Hoveyda-Grubbs 2nd generation catalysts. This reaction yields a variety of non-symmetrical dienes containing a tetrafluoroethylene spacer between the double bonds. [] Further modification of these dienes through regioselective cross-metathesis with styrenes or by butoxylation followed by dihydroxylation and cyclization allows for the synthesis of diverse molecules, including 3,3,4,4-tetrafluorohexopyranose derivatives. []

Q3: How does the reaction of 3,3,4,4-Tetrafluorohexa-1,5-diene with carbon tetrachloride differ from its reactions with other halogenated compounds?

A: The free-radical reaction of 3,3,4,4-Tetrafluorohexa-1,5-diene with carbon tetrachloride results in a mixture of cyclic monoadducts with four-, five-, six-, and seven-membered rings. [] Interestingly, the product distribution is significantly influenced by the presence of metallic salt additives and the choice of solvent. This sensitivity to reaction conditions allows for a degree of control over the product outcome, highlighting the versatility of 3,3,4,4-Tetrafluorohexa-1,5-diene as a synthetic building block. []

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